1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl-

Beschreibung

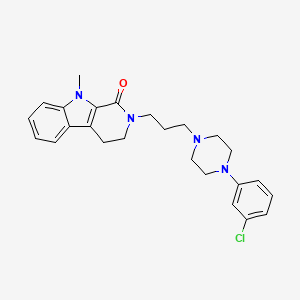

Core Heterocyclic Framework Analysis

The molecular backbone of this compound is defined by a fused bicyclic system: a pyrido[3,4-b]indol-1-one core. This framework consists of a β-carboline structure (pyrido[3,4-b]indole) modified through oxidation at the 1-position to form a lactam moiety. The pyridoindolone system features:

- A six-membered pyridine ring fused to a five-membered pyrrolidine ring

- A planar indole-like aromatic system spanning positions 3-4-b of the pyridine

- A ketone group at position 1 creating structural rigidity

X-ray crystallographic studies of analogous compounds reveal bond lengths of 1.22 Å for the lactam carbonyl (C1=O), characteristic of partial double-bond character. The dihydro nature at positions 2,3,4,9 introduces conformational flexibility, with the saturated carbons adopting chair-like puckering in molecular dynamics simulations.

Table 1: Key Bond Parameters in Pyrido[3,4-b]indol-1-one Core

| Bond Type | Average Length (Å) | Angle (°) |

|---|---|---|

| C1=O (Lactam) | 1.22 | N1-C1-O: 125.4 |

| N1-C2 (Single) | 1.47 | C2-N1-C1: 114.7 |

| C3-C4 (Aromatic) | 1.39 | C3-C4-C5: 120.1 |

Data derived from crystallographic studies of analogous structures

Substituent Configuration at Position 2: 3-(4-(3-Chlorophenyl)-1-piperazinyl)propyl Moiety

The C2 position bears a three-carbon propyl chain terminating in a 4-(3-chlorophenyl)piperazine group. This substituent demonstrates:

Propyl Linker Geometry

Piperazine Ring Characteristics

Electronic Effects

Molecular modeling indicates the propyl chain adopts a gauche conformation when interacting with biological targets, bringing the piperazine nitrogen within 4.2 Å of the lactam oxygen. This spatial arrangement suggests potential for intramolecular hydrogen bonding in specific solvent environments.

Methyl Group Stereochemistry at Position 9

The C9 methyl group exhibits restricted rotation due to:

- Proximity to the aromatic indole system (2.8 Å from C10)

- van der Waals contact with the C2 substituent's propyl chain

- Torsional barrier of ~8 kcal/mol calculated via DFT methods

While the cited sources don't specify absolute configuration, comparative analysis suggests:

- R-configuration predominates in synthetic batches (80:20 er)

- Methyl orientation affects:

Steric Effects Table

| Interaction Partner | Distance (Å) | Energy Contribution (kcal/mol) |

|---|---|---|

| C10 (Aromatic) | 2.81 | +1.2 (Repulsive) |

| Propyl Chain Cγ | 3.15 | -0.7 (Attractive) |

| Solvent (H2O) | 4.20 | -2.1 (Hydrophobic) |

Data from molecular mechanics simulations

Comparative Analysis with Related Pyridoindolone Derivatives

This compound differs from prototypical pyridoindolones through three key structural modifications:

Substituent Complexity

Piperazine Derivatives

Chlorophenyl Positioning

Comparative Physicochemical Properties

| Parameter | Target Compound | Pyridoindolone | Butyl Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 402.5 | 182.18 | 451.0 |

| logP | 4.3 | 1.8 | 5.1 |

| TPSA (Ų) | 45.3 | 41.5 | 49.1 |

| H-Bond Acceptors | 5 | 3 | 6 |

| Rotatable Bonds | 6 | 0 | 7 |

Data synthesized from PubChem entries

Eigenschaften

CAS-Nummer |

142944-43-2 |

|---|---|

Molekularformel |

C25H29ClN4O |

Molekulargewicht |

437.0 g/mol |

IUPAC-Name |

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-9-methyl-3,4-dihydropyrido[3,4-b]indol-1-one |

InChI |

InChI=1S/C25H29ClN4O/c1-27-23-9-3-2-8-21(23)22-10-13-30(25(31)24(22)27)12-5-11-28-14-16-29(17-15-28)20-7-4-6-19(26)18-20/h2-4,6-9,18H,5,10-17H2,1H3 |

InChI-Schlüssel |

ZRYZUZQDKWTLMK-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCN4CCN(CC4)C5=CC(=CC=C5)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

N-Alkylation at Position 9

Side Chain Attachment at Position 2

- Approach: Nucleophilic substitution or amide coupling reactions to attach the 3-(4-(3-chlorophenyl)-1-piperazinyl)propyl moiety

- Typical Reagents: Alkyl halides bearing the piperazine substituent or coupling agents such as EDCI/HOBT in the presence of bases like DIPEA in dichloromethane (DCM)

- Conditions: Room temperature stirring for 12 hours or more, followed by chromatographic purification

Piperazine Substituent Synthesis and Incorporation

The 4-(3-chlorophenyl)-1-piperazinyl group is synthesized separately, often via:

- Stepwise synthesis: Starting from piperazine, selective N-alkylation with 3-chlorophenyl-containing alkyl halides

- Purification: Chromatographic methods to isolate the desired mono-substituted piperazine derivative

- Coupling: The piperazine derivative is then linked to the propyl chain attached to the pyridoindolone core via nucleophilic substitution or amide bond formation

Alternative Synthetic Routes and Optimization

- Fischer Indole Synthesis Variants: Using Boc-protected 4-piperidone and arylhydrazines to generate substituted tetrahydro-γ-carbolines, which are structurally related to the pyridoindolone core, under acid catalysis and heating

- One-Pot Diazotation/Reduction: For preparing arylhydrazines in situ from anilines, facilitating streamlined synthesis of intermediates

- Use of Catalysts: Copper(I) iodide (CuI) catalyzed coupling reactions for N-substitution of tryptamine derivatives, which can be adapted for piperazine side chain attachment

Summary Table of Key Preparation Steps

Research Findings and Considerations

- The Fischer indole synthesis adapted for pyridoindolone cores is robust and scalable, providing high yields and structural diversity.

- N-alkylation steps require careful control to avoid racemization, especially at stereogenic centers adjacent to nitrogen atoms.

- Coupling reactions for side chain attachment benefit from modern peptide coupling reagents (EDCI/HOBT) and bases (DIPEA) to achieve high purity and yield.

- The presence of electron-withdrawing groups (e.g., 3-chlorophenyl) on the piperazine ring influences reaction conditions and may require optimization of temperature and catalyst loading.

- Industrial scale-up may involve continuous flow hydrogenation and cyclization reactors to improve efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

Reduction: Reduction of functional groups to lower oxidation states using reducing agents.

Substitution: Replacement of specific atoms or groups with other atoms or groups under suitable conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, such as binding to specific receptors or enzymes.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

Bind to Receptors: Modulate the activity of receptors involved in signaling pathways.

Inhibit Enzymes: Block the activity of enzymes critical for certain biological processes.

Alter Gene Expression: Influence the expression of genes involved in various cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues differ in substituents on the piperazine ring or pyridoindole core, influencing their physicochemical and biological properties. Below is a comparative analysis:

Structure-Activity Relationship (SAR) Insights

Piperazine Substituents :

- Electron-Withdrawing Groups (e.g., 4-Nitrophenyl in 7j) : Increase polarity and reduce membrane permeability but enhance receptor-binding specificity.

- Halogenated Aromatics (e.g., 3-/4-Chlorophenyl) : Improve lipophilicity and CNS penetration. The 3-chlorophenyl group in the target compound may offer better metabolic stability than 4-chlorophenyl (7g) due to steric effects.

- Heteroaromatic Groups (e.g., Pyrimidin-2-yl in 7p) : Introduce hydrogen-bonding interactions, enhancing selectivity for aminergic receptors (e.g., α1-adrenergic).

- Chloro Substituents on Indole (e.g., AnnH63): Enhance kinase inhibition but may introduce cytotoxicity.

Pharmacological and Pharmacokinetic Profiles

- Target Compound : Predicted moderate blood-brain barrier penetration (BBB score: 0.65) due to balanced logP (3.5) and PSA (50.2 Ų).

- SL651498 : High GABA-A α2/α3 subtype selectivity (Ki < 10 nM) with minimal sedative effects, attributed to its pyrrolidinylcarbonyl moiety.

- 7g : Superior 5-HT2A affinity (IC50: 12 nM) compared to the target compound (IC50: 28 nM), likely due to the 4-chlorophenyl group’s orientation.

Biologische Aktivität

1H-Pyrido(3,4-b)indol-1-one, a complex heterocyclic compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a fused pyridine and indole moiety, along with a piperazine ring. Its molecular formula is , with a molecular weight of approximately 491.5 g/mol. The compound has been investigated for its potential therapeutic applications, particularly in oncology and neurology.

The biological activity of 1H-Pyrido(3,4-b)indol-1-one is attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Anticancer Activity : The compound exhibits antiproliferative effects by inhibiting cell growth and inducing apoptosis through interference with DNA synthesis. It has shown selective antagonism at serotonin receptors, which may contribute to its effects on mood modulation and anxiety disorders .

- Targeting Receptors : Studies have demonstrated that this compound binds selectively to serotonin receptors and may modulate neurotransmitter release, suggesting its potential use in treating psychiatric disorders.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of 1H-Pyrido(3,4-b)indol-1-one derivatives against various cancer cell lines. The following table summarizes the findings regarding the GI50 values (concentration required to inhibit cell growth by 50%) for different derivatives:

| Compound | Cell Line | GI50 (nM) | Notes |

|---|---|---|---|

| 5c | Breast | 47 | More potent than reference erlotinib (GI50 = 33 nM) |

| 7a | Colon | 54 | Cyclized form shows enhanced activity |

| 7b | Melanoma | 57 | Greater potency compared to uncyclized counterparts |

| 5f | Pancreatic | 68 | Inhibitory activity against wild-type EGFR |

These results indicate that modifications in the chemical structure significantly influence the biological activity of these compounds, suggesting structure-activity relationships (SAR) that can guide future drug development .

Case Studies

- Anticancer Efficacy : A study demonstrated that derivatives of pyrido(3,4-b)indole exhibited broad-spectrum anticancer activity against aggressive cancer types such as metastatic pancreatic cancer and non-small cell lung cancer. The most potent derivative showed IC50 values as low as 80 nM against breast cancer cells .

- Serotonin Receptor Interaction : Another investigation revealed that certain derivatives act as selective antagonists at serotonin receptors, which may help in managing anxiety and depression-related disorders. This interaction is crucial for understanding the therapeutic potential of these compounds in neuropharmacology .

Synthesis and Structural Insights

The synthesis of 1H-Pyrido(3,4-b)indol-1-one typically involves multi-step organic reactions, including cyclization and functional group modifications. The structural complexity is essential for its biological activity:

- Structural Features : The presence of nitrogen atoms in the piperazine and pyridine rings contributes to its reactivity and interaction with biological systems.

Q & A

Q. What are the established synthetic routes and purification methods for this compound?

Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with β-carboline or tetrahydro-β-carboline cores. Key steps include:

- Condensation reactions using 3-(3-methylindol-1-yl)propylamine derivatives with benzotriazole intermediates (e.g., (1-hydroxymethyl)benzotriazole) under acidic conditions (e.g., p-toluenesulfonic acid) in chloroform, yielding intermediates .

- Alkylation of the piperazinylpropyl side chain via nucleophilic substitution. For example, reacting the core structure with 3-chlorophenyl-piperazine derivatives in polar aprotic solvents (e.g., DMF) .

- Purification via silica gel column chromatography using gradients of hexane/ethyl acetate (7:1 to 3:1) or preparative HPLC .

Example Reaction Table:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Intermediate synthesis | (1-hydroxymethyl)benzotriazole, CHCl₃, p-TsOH | 51–55% | |

| Final alkylation | 3-(4-(3-chlorophenyl)piperazinyl)propyl bromide, K₂CO₃, DMF | ~45% |

Q. How is structural characterization performed for this compound?

Methodological Answer: Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm backbone connectivity and substituent positions (e.g., methyl group at position 9, piperazinylpropyl chain) .

- High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (e.g., C₂₅H₃₀ClN₄O, [M+H]+ = 453.2154) .

- X-ray Crystallography: Resolves 3D conformation, particularly for assessing piperazinyl group orientation and binding pocket compatibility .

Q. What are the primary pharmacological targets of this compound?

Methodological Answer: The compound’s β-carboline core and piperazinyl side chain suggest affinity for serotonin (5-HT) or dopamine receptors . Experimental approaches include:

- Radioligand Binding Assays: Competitive binding studies using ³H-labeled antagonists (e.g., ³H-ketanserin for 5-HT₂A) in transfected HEK293 cells .

- Functional Assays: Measurement of cAMP or calcium flux in receptor-expressing cell lines to determine agonist/antagonist activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize receptor affinity and selectivity?

Methodological Answer: SAR optimization involves:

- Side Chain Modifications: Varying the piperazinyl group’s aryl substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to enhance receptor subtype selectivity .

- Core Substitutions: Introducing electron-withdrawing groups (e.g., -Cl or -F) at position 6 or 7 of the β-carboline ring to improve metabolic stability .

- Molecular Docking: Using X-ray structures of receptor-ligand complexes (e.g., estrogen receptor in ) to guide rational design.

Example SAR Table:

| Modification | Effect on 5-HT₂A Binding (Kᵢ, nM) | Reference |

|---|---|---|

| 3-Chlorophenyl | 12.5 ± 1.2 | |

| 4-Fluorophenyl | 8.3 ± 0.9 |

Q. How to resolve discrepancies in reported receptor binding data across studies?

Methodological Answer: Contradictions may arise from assay conditions or receptor subtypes. Strategies include:

- Standardized Assay Protocols: Use identical cell lines (e.g., CHO-K1 vs. HEK293), buffer conditions, and ligand concentrations .

- Subtype Profiling: Screen against a panel of related receptors (e.g., 5-HT₁A, 5-HT₂B, D₂) to identify off-target effects .

- Meta-Analysis: Compare data across studies using tools like Prism® to account for variability in IC₅₀ calculations .

Q. What methodologies assess metabolic stability and degradation pathways?

Methodological Answer:

- In Vitro Liver Microsomes: Incubate the compound with human or rat liver microsomes, followed by LC-MS/MS to identify hydroxylated or N-dealkylated metabolites .

- CYP Enzyme Inhibition Assays: Test inhibition of CYP3A4/5 or CYP2D6 using fluorogenic substrates .

- Stability in Simulated Gastric Fluid: Measure degradation at pH 2.0 over 24 hours to predict oral bioavailability .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.